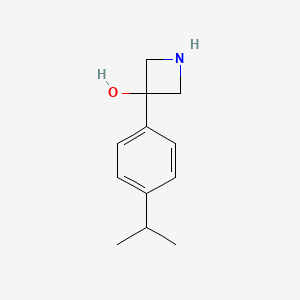

3-(4-Isopropylphenyl)azetidin-3-ol

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C12H17NO |

|---|---|

Poids moléculaire |

191.27 g/mol |

Nom IUPAC |

3-(4-propan-2-ylphenyl)azetidin-3-ol |

InChI |

InChI=1S/C12H17NO/c1-9(2)10-3-5-11(6-4-10)12(14)7-13-8-12/h3-6,9,13-14H,7-8H2,1-2H3 |

Clé InChI |

CXLKWQHXPBDCDT-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C1=CC=C(C=C1)C2(CNC2)O |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 3 4 Isopropylphenyl Azetidin 3 Ol and Its Stereoisomers

Retrosynthetic Strategies Towards the 3-(4-Isopropylphenyl)azetidin-3-ol Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules by breaking them down into simpler, commercially available starting materials. youtube.comyoutube.com For this compound, several key disconnections can be envisioned, leading to various forward synthetic approaches.

Approaches Involving [2+2] Cycloaddition Reactions

The [2+2] cycloaddition, particularly the Staudinger synthesis involving the reaction of a ketene (B1206846) and an imine, is a foundational method for constructing the azetidin-2-one (B1220530) (β-lactam) ring. mdpi.com A retrosynthetic disconnection of the target azetidinol (B8437883) could lead back to a 3-hydroxy-azetidin-2-one intermediate. This intermediate can be conceptualized as arising from a [2+2] cycloaddition between an appropriate imine and a ketene derived from an α-hydroxy acid derivative.

For instance, the reaction of an imine formed from 4-isopropylaniline (B126951) and a suitable aldehyde with acetoxyacetyl chloride can yield a 3-acetoxy-2-azetidinone. mdpi.com Subsequent hydrolysis of the acetate (B1210297) group would provide the 3-hydroxy-2-azetidinone, which can then be reduced to the final this compound. mdpi.comacs.org More recent developments have focused on visible-light-mediated intermolecular [2+2] photocycloadditions, which offer a direct and efficient route to highly functionalized azetidines from components like alkenes and oximes, expanding the toolkit for constructing the core azetidine (B1206935) scaffold. springernature.comresearchgate.net

Intramolecular Cyclization Pathways (e.g., Sₙ2 Reactions, C-H Amination)

Intramolecular cyclization is a powerful and common strategy for forming the strained four-membered azetidine ring. acs.org The most prevalent approach involves the cyclization of a preformed linear precursor via an intramolecular nucleophilic substitution (Sₙ2) reaction, where a nitrogen nucleophile displaces a leaving group. acs.orgfrontiersin.org

A plausible retrosynthetic pathway for this compound involves disconnecting the C-N bond, leading to a 1-amino-2-halo-3-(4-isopropylphenyl)propan-3-ol precursor. In the forward synthesis, this precursor would undergo an intramolecular Sₙ2 reaction to form the azetidine ring. A key challenge in this approach is managing the competition with elimination reactions, which is a common issue due to the strain of the forming four-membered ring. acs.org

Another advanced strategy is intramolecular C-H amination. This method allows for the formation of a C-N bond by activating a C-H bond, offering a more atom-economical route. For example, rhodium-catalyzed intermolecular C–H amination of bromoalkanes can introduce a nitrogen-containing group, which then undergoes subsequent intramolecular cyclization to form the azetidine ring. nsf.gov This approach could be adapted to synthesize the target molecule by starting with a suitably substituted alkyl bromide precursor.

| Strategy | Key Precursor Type | General Mechanism | Key Advantage | Potential Challenge | Reference |

|---|---|---|---|---|---|

| Intramolecular Sₙ2 | γ-Amino Halide/Sulfonate | Nucleophilic displacement of a leaving group by an amine. | Well-established and widely used. | Competition with elimination reactions. | acs.orgfrontiersin.org |

| Intramolecular C-H Amination | Alkyl chain with a directing group and an amine source. | Metal-catalyzed insertion of a nitrene into a C-H bond. | High atom economy and functional group tolerance. | Requires specific catalysts and directing groups. | nsf.gov |

| Epoxy Amine Cyclization | cis-3,4-Epoxy Amine | Lewis acid-catalyzed intramolecular aminolysis of an epoxide. | High regioselectivity for azetidine formation. | Requires stereospecific synthesis of the epoxy amine precursor. | frontiersin.orgnih.gov |

Strain-Release Functionalization Strategies

Strain-release functionalization of highly strained bicyclic systems like 1-azabicyclo[1.1.0]butanes (ABBs) has emerged as a modern and versatile method for synthesizing substituted azetidines. researchgate.netrsc.orgnih.gov The high ring strain of ABBs facilitates their ring-opening upon reaction with various nucleophiles and electrophiles.

In a potential synthesis of this compound, an ABB could be reacted with an organometallic reagent, such as an isopropylphenyl Grignard or organolithium reagent, to introduce the 4-isopropylphenyl group at the C3 position. rsc.org Subsequent trapping of the resulting azetidinyl anion with an electrophilic oxygen source would install the hydroxyl group, completing the core structure. This modular approach allows for the introduction of diverse substituents and has been demonstrated in the synthesis of complex azetidines. nih.govnih.gov

Reductive Methods from Precursor Azetidinones

The reduction of readily available azetidin-2-ones (β-lactams) is one of the most frequently used methods for preparing azetidines. acs.org This strategy is highly effective because β-lactams can be synthesized through various robust methods, including the Staudinger [2+2] cycloaddition. mdpi.com

For the synthesis of this compound, a key intermediate would be the corresponding 3-(4-isopropylphenyl)azetidin-3-one. This azetidinone could be synthesized and then reduced to the target azetidinol. However, a more direct route involves the reduction of a 3-hydroxy-azetidin-2-one. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) are commonly employed to reduce the amide carbonyl of the β-lactam to a methylene (B1212753) group, yielding the azetidine ring while preserving the stereochemistry of the substituents. acs.org

Enantioselective and Diastereoselective Synthesis of this compound

The creation of specific stereoisomers of this compound requires precise control over the stereochemistry during the synthesis. Asymmetric catalysis is a paramount tool for achieving high enantioselectivity. umontreal.canih.gov

Asymmetric Catalysis in Azetidinol Formation

Asymmetric catalysis utilizes chiral catalysts to influence the stereochemical outcome of a reaction, producing an excess of one enantiomer over the other. umontreal.ca This can be applied to several of the strategies mentioned above.

For pathways involving the reduction of a ketone, such as the reduction of a 3-(4-isopropylphenyl)azetidin-3-one, asymmetric transfer hydrogenation using a chiral catalyst (e.g., a chiral Ru or Rh complex) can selectively produce one enantiomer of the corresponding azetidinol.

In the context of cycloaddition reactions, chiral Lewis acids or organocatalysts can be employed to induce enantioselectivity in the formation of the azetidine ring. For instance, the Staudinger reaction can be rendered asymmetric by using a chiral base or an auxiliary on one of the reactants.

Furthermore, recent advances in photoredox catalysis combined with chiral catalysts have enabled novel enantioselective transformations. For example, photo-induced copper catalysis has been used for the enantioconvergent amidation of racemic alkyl electrophiles, a strategy that could potentially be adapted for the asymmetric synthesis of azetidine precursors. nih.gov The development of bifunctional catalysts, which can activate both reacting partners and control the stereochemistry through a well-organized transition state, is another promising avenue for the asymmetric synthesis of complex molecules like this compound. nih.govnih.gov

| Reaction Type | Catalyst System Example | Key Feature | Typical Enantioselectivity | Reference |

|---|---|---|---|---|

| Asymmetric Ketone Reduction | Chiral Rhodium or Ruthenium complexes with chiral ligands | Transfer hydrogenation of a prochiral ketone to a chiral alcohol. | Often >90% ee | umontreal.ca |

| Asymmetric C-H Amination | Chiral Phosphoric Acid (CPA) | Controls enantioselectivity through hydrogen bonding and π-π stacking interactions. | Up to >99% ee | nih.gov |

| Phase-Transfer Catalysis | Chiral Tetraalkylammonium Bromide | Asymmetric N-alkylation by creating a chiral ion pair environment. | High enantioselectivity | nih.gov |

| Organocatalyzed Michael Addition | Cinchona Alkaloid Derivatives | Formation of chiral C-N or C-C bonds en route to chiral heterocycles. | 94-98% ee | nih.gov |

Chiral Auxiliary-Mediated Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. Chiral auxiliary-mediated synthesis represents a robust and reliable strategy to control stereochemical outcomes. In this approach, a chiral molecule (the auxiliary) is temporarily attached to an achiral substrate to guide the stereoselectivity of a subsequent reaction. After serving its purpose, the auxiliary is removed, yielding an enantiomerically enriched product.

Oxazolidinones, such as the well-known Evans auxiliaries, are particularly effective for stereoselective alkylations and aldol (B89426) reactions. A general pathway to a chiral azetidinol using this method would involve acylating the chiral oxazolidinone. The resulting N-acyloxazolidinone can be enolized and reacted with an electrophile in a highly diastereoselective manner. For the synthesis of a precursor to this compound, this strategy could be employed to set a key stereocenter which then directs the formation of the azetidine ring. The process ensures a predictable configuration in the final product due to the rigid, chelated transition state formed by the auxiliary and a Lewis acid.

Another prominent class of chiral auxiliaries includes pseudoephedrine and pseudoephenamine. When a carboxylic acid is converted to a pseudoephedrine amide, deprotonation at the α-carbon followed by alkylation occurs with high diastereoselectivity. The incoming electrophile is directed to the face opposite the hydroxyl group and syn to the methyl group of the auxiliary. This method provides a reliable route to chiral α-substituted carboxylic acids, which are versatile precursors for complex molecules, including functionalized azetidines. The auxiliary can be cleaved under mild conditions, often allowing for its recovery and reuse. beilstein-journals.org

Control of Stereochemistry at C3 and C4 Positions

Achieving precise control over the stereochemistry at specific positions of the azetidine ring is critical for defining the molecule's three-dimensional structure and biological activity. The C3 and C4 positions of the azetidine ring, in particular, are key targets for stereocontrol.

A powerful strategy for controlling C3 and C4 stereochemistry is through the intramolecular aminolysis of stereodefined epoxy amines. Lanthanum(III) triflate (La(OTf)₃) has been identified as an effective catalyst for the regioselective cyclization of cis-3,4-epoxy amines. researchgate.netnih.gov This reaction proceeds via a C3-selective intramolecular aminolysis, directly yielding the azetidin-3-ol (B1332694) scaffold. The stereochemistry of the starting epoxide directly translates to the relative stereochemistry of the substituents at the C3 and C4 positions of the resulting azetidine ring. This substrate-controlled approach provides a predictable pathway to specific diastereomers.

The choice of catalyst and reaction conditions can invert the regioselectivity. While cis-epoxy amines preferentially undergo C3 attack to form azetidines, the corresponding trans-isomers, under similar lanthanide catalysis, can favor a C4-selective aminolysis (an anti-Baldwin 5-endo-tet cyclization) to produce 3-hydroxypyrrolidines. researchgate.net This highlights the subtle interplay between substrate geometry and catalyst coordination in directing the reaction pathway, offering a method to selectively synthesize different heterocyclic scaffolds from isomeric precursors.

Table 1: Regioselectivity in Lanthanide-Catalyzed Aminolysis of Epoxy Amines This table is generated based on findings regarding regioselectivity in related systems and illustrates the principle.

| Starting Epoxide Stereochemistry | Catalyst | Major Product | Ring Closure |

|---|---|---|---|

| cis-3,4-Epoxy Amine | La(OTf)₃ | Azetidin-3-ol | C3-Aminolysis (4-exo-tet) |

| trans-3,4-Epoxy Amine | La(OTf)₃ | 3-Hydroxypyrrolidine | C4-Aminolysis (5-endo-tet) |

Development of Novel Catalytic Systems for this compound Synthesis

The development of novel catalytic systems has revolutionized the synthesis of complex molecules. For 3-aryl-azetidin-3-ols, transition metal catalysis, organocatalysis, and photoredox catalysis offer powerful tools for efficient and selective bond formation.

Transition Metal-Catalyzed Methods (e.g., Palladium, Copper, Nickel, Lanthanum)

Transition metals are widely used to construct the azetidine core and introduce the aryl substituent.

Lanthanum: As previously mentioned, La(OTf)₃ is a highly effective Lewis acid catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, providing a direct route to the azetidin-3-ol core. researchgate.netnih.gov This method is notable for its tolerance of various functional groups.

Palladium: Palladium catalysts are instrumental in forming key C-N and C-C bonds. Palladium-catalyzed C-N cross-coupling reactions are a standard method for constructing the azetidine ring itself. acs.org Furthermore, Pd-catalyzed C-H arylation can be used to attach the aryl group to the azetidine scaffold, sometimes leading to azetidination as a competing but useful pathway. researchgate.netacs.org

Copper: Copper catalysis offers versatile methods for azetidine synthesis and functionalization. A highly enantioselective synthesis of 2,3-disubstituted azetidines has been achieved via the copper-catalyzed boryl allylation of azetines. nih.govresearchgate.net This method installs two versatile functional groups with excellent stereocontrol. Copper catalysts, such as CuBr, are also used in sequential N-arylation and oxidation reactions to build related heterocyclic systems. organic-chemistry.org

Nickel: Nickel-catalyzed cross-coupling reactions are effective for forming C-aryl bonds. For instance, the coupling of furanosyl acetates with aryl iodides demonstrates nickel's ability to create C-aryl linkages with high chemoselectivity and diastereoselectivity, a principle applicable to the synthesis of 3-arylazetidines. nih.gov

Iron: While often used for functional group transformation rather than core synthesis, iron catalysis is relevant. Iron(III) chloride (FeCl₃) catalyzes the mild alkylation of thiols with 3-arylazetidin-3-ols, proceeding through an azetidine carbocation intermediate. nih.govacs.org This demonstrates the ability of a simple iron salt to activate the C3-OH group for substitution.

Organocatalytic and Photoredox-Catalyzed Approaches

In recent years, organocatalysis and photoredox catalysis have emerged as powerful, metal-free alternatives for synthesis.

Organocatalysis: Chiral Brønsted acids, such as chiral phosphoric acids, have been successfully used in the asymmetric synthesis of complex heterocyclic molecules. For example, they have catalyzed the reaction of 3-arylindoles with 2-aryl-3H-indol-3-ones to produce products with both axial and central chirality in high yields and enantioselectivity. rsc.org This approach could be adapted for the enantioselective synthesis of this compound, potentially by activating a precursor towards a stereoselective cyclization or functionalization.

Photoredox Catalysis: Visible-light photoredox catalysis enables the formation of strained rings and challenging C-C bonds under exceptionally mild conditions. The Norrish-Yang cyclization, a photochemical process, can be used to forge 3-phenylazetidinols as reaction intermediates from α-aminoacetophenones. beilstein-journals.orgnih.govresearchgate.net These strained intermediates can then undergo subsequent ring-opening functionalizations. Another photoredox strategy involves the decarboxylative alkylation of 3-aryl-azetidine-3-carboxylic acids. This method generates a tertiary benzylic radical at the C3 position, which can be trapped by activated alkenes to form 3,3-disubstituted azetidines. digitellinc.com

Chemo- and Regioselectivity in Azetidinol Synthesis

Controlling selectivity is paramount in complex molecule synthesis.

Regioselectivity: The La(OTf)₃-catalyzed cyclization of epoxy amines is a premier example of regiocontrol, selectively promoting C3-attack to form the four-membered azetidine ring over the alternative C4-attack that would lead to a five-membered pyrrolidine (B122466). researchgate.netnih.gov This selectivity is governed by the coordination of the lanthanide catalyst to the substrate, which favors the transition state for the 4-exo-tet cyclization.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. Nickel-catalyzed cross-coupling reactions demonstrate excellent chemoselectivity, for example, by selectively activating an aryl iodide over other potentially reactive sites within a molecule. nih.gov Similarly, the iron-catalyzed reaction of 3-arylazetidin-3-ols with thiols proceeds by selectively activating the tertiary alcohol for substitution, leaving other functional groups intact. acs.org This selectivity is crucial for the late-stage functionalization of complex molecules.

Optimization of Reaction Conditions and Scalability Considerations for this compound Production

Transitioning a synthetic route from laboratory-scale discovery to large-scale production requires careful optimization of reaction conditions and consideration of scalability. Key factors include catalyst loading, reaction time, temperature, solvent choice, and the cost and availability of starting materials.

For catalytic reactions, minimizing the catalyst loading without sacrificing yield or selectivity is a primary goal. In the copper-catalyzed boryl allylation of azetines, it was demonstrated that the catalyst loading could be significantly reduced for a gram-scale synthesis while maintaining high efficiency and stereoselectivity. nih.gov The ability to recover and reuse expensive components, such as chiral auxiliaries, is also a critical economic consideration.

The robustness of a reaction is another key factor. Photoredox-catalyzed reactions are often highlighted for being reproducible and easy to set up, which are favorable attributes for scalability. digitellinc.com Practical routes often begin from commercially available starting materials, such as the synthesis of 3-aryl-3-arylmethoxyazetidines from N-Boc-3-azetidinone. nih.govcore.ac.uk The optimization process involves creating a detailed process map, identifying potential bottlenecks, and systematically varying parameters to find the most efficient and cost-effective conditions for producing the target compound safely and reliably on a larger scale.

Table 2: Summary of Catalytic Methods and Key Features

| Catalytic Method | Catalyst Example | Key Transformation | Advantages |

|---|---|---|---|

| Chiral Auxiliary | Evans Oxazolidinone | Asymmetric Alkylation | High Diastereoselectivity, Predictable Outcome |

| Transition Metal | La(OTf)₃ | Regioselective Cyclization | Direct route to azetidin-3-ols, High Regioselectivity |

| Transition Metal | Palladium(II) Acetate | C-H Arylation / Azetidination | Functionalization of C-H bonds |

| Transition Metal | Copper(I) Bromide | Boryl Allylation | Creation of multiple stereocenters, High Stereocontrol |

| Transition Metal | Iron(III) Chloride | Thiol Alkylation | Mild, Inexpensive Catalyst, C3-OH Activation |

| Photoredox | Iridium or Ruthenium complexes | Norrish-Yang Cyclization | Mild conditions, Access to strained rings |

| Organocatalysis | Chiral Phosphoric Acid | Asymmetric Addition | Metal-free, High Enantioselectivity |

Elucidation of Reaction Mechanisms and Kinetics in 3 4 Isopropylphenyl Azetidin 3 Ol Transformations

Investigation of Azetidine (B1206935) Ring-Opening Mechanisms

The significant strain energy of the azetidine ring makes it susceptible to cleavage under various conditions, providing a driving force for a range of chemical transformations. rsc.orgnih.gov The regioselectivity and rate of these ring-opening reactions are highly dependent on the nature of the substituents on the ring and the reaction conditions employed. magtech.com.cn Activation of the azetidine, often through interaction with the nitrogen atom, is a common prerequisite for ring cleavage. magtech.com.cnresearchgate.net

Nucleophilic ring-opening represents a primary pathway for the transformation of azetidines. magtech.com.cn These reactions typically proceed via activation of the azetidine to make it more susceptible to nucleophilic attack. Azetidines are relatively stable and often require catalysis by a Lewis acid or conversion into their quaternary ammonium (B1175870) salts to facilitate ring-opening. magtech.com.cn This initial electrophilic activation at the nitrogen atom enhances the electrophilicity of the ring carbons.

The regioselectivity of nucleophilic attack is largely governed by electronic effects. For 3-aryl-azetidinium ions, nucleophiles tend to attack the carbon atom that can best stabilize a partial positive charge in the transition state, which is typically the C2 or C4 position adjacent to the nitrogen. magtech.com.cn In the case of 3-(4-isopropylphenyl)azetidin-3-ol, activation would likely lead to cleavage of one of the C-N bonds. For instance, N-alkyl azetidines react with agents like cyanogen (B1215507) bromide, leading to ring-opening and the formation of 3-bromo-N-cyanamides. researchgate.net

A well-documented transformation for 3-hydroxyazetidines is the acid-catalyzed rearrangement into 2-oxazolines, which proceeds through a Ritter-type reaction cascade. worktribe.comnih.govvapourtec.com This process begins with the protonation of the hydroxyl group, an electrophilic activation step, followed by its elimination as water to form a stabilized tertiary carbocation at C3. The azetidine ring then undergoes a rearrangement where the nitrogen atom attacks the carbocation, leading to a strained bicyclic aziridinium (B1262131) ion intermediate. A nitrile solvent or additive then acts as a nucleophile, attacking one of the ring carbons (typically the one bearing the aryl group) to open the aziridinium ion. Subsequent intramolecular cyclization of the resulting amide onto the nitrogen-containing fragment yields the final 2-oxazoline product. durham.ac.uk

Intramolecular nucleophilic attack is also a significant pathway, particularly for N-substituted azetidines. Studies on N-aryl azetidines with a pendant amide group have shown an acid-mediated intramolecular ring-opening decomposition. nih.gov The amide oxygen acts as an internal nucleophile, attacking a ring carbon to initiate cleavage. The rate of this decomposition is influenced by the basicity of the azetidine nitrogen and the length of the linker between the ring and the amide group. nih.gov

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Activated Azetidines This table presents generalized data based on findings for related azetidine structures to illustrate the principles of nucleophilic ring-opening.

| Activating Agent | Nucleophile | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| Alkyl Bromide | Bromide (from reagent) | Basic Azetidine | 3-Bromo-1-aminopropane derivative | researchgate.net |

| H₂SO₄ / Nitrile | Nitrile | 3-Aryl-3-hydroxyazetidine | Substituted 2-Oxazoline | durham.ac.uk |

| H⁺ (acidic pH) | Pendant Amide Group | N-Aryl azetidine | Lactam (via rearrangement) | nih.gov |

| Boronic Acid | Thiophenol | 3-Phenylazetidinol | 3-Amino-1,2-diol derivative | nih.gov |

While less common than ionic pathways, radical mechanisms for azetidine ring cleavage have been reported. A notable example involves the reductive ring-opening of N-azetidinyl amides using a sodium dispersion. rsc.org This reaction is proposed to proceed through a single-electron transfer (SET) to the amide carbonyl, forming a ketyl radical anion. This is followed by a radical σ-bond scission of a C-N bond in the four-membered ring. rsc.org This mechanistic platform suggests that other electron-transfer processes could potentially be applied to induce ring-opening in azetidines.

Furthermore, photochemical methods are used to synthesize azetidinols via the Norrish-Yang cyclization of α-aminoacetophenones. nih.gov The ring-closing event in these reactions is understood to have radical character, involving a 1,4-biradical intermediate. nih.gov While this demonstrates the involvement of radicals in the formation of the azetidinol (B8437883) ring, the reverse process—a radical-mediated ring-opening—is less explored for this specific class of compounds.

Acid-Catalyzed Pathways: Acid catalysis is a highly effective method for promoting the deconstruction of the azetidine ring in 3-hydroxyazetidines. The primary mechanism, as detailed by Baxendale and others, involves a Ritter-initiated cascade that transforms 3-hydroxyazetidines into highly substituted 2-oxazolines. worktribe.comnih.govdurham.ac.uk The reaction is initiated by the protonation of the C3-hydroxyl group, which then departs as a water molecule. This generates a tertiary carbocation stabilized by the adjacent 4-isopropylphenyl group. This carbocation is then trapped intramolecularly by the azetidine nitrogen, leading to a rearrangement and eventual formation of the oxazoline (B21484) ring after attack by a nitrile. durham.ac.uk The efficiency of this process demonstrates a powerful, acid-catalyzed pathway for the complete deconstruction and rearrangement of the original azetidine skeleton.

Another acid-catalyzed pathway involves the intramolecular ring-opening of N-substituted azetidines by a tethered nucleophile, such as an amide. nih.gov The stability of these compounds is highly pH-dependent, with decomposition being significantly faster under acidic conditions that protonate the azetidine nitrogen, thereby activating the ring for nucleophilic attack. nih.gov

Base-Catalyzed Pathways: Information on specific base-catalyzed deconstruction pathways for 3-hydroxyazetidines is less prevalent. In their free-base form, azetidines with an unsubstituted N-H group can be unstable and may undergo spontaneous oligomerization, which involves ring cleavage. researchgate.net However, N-substituted azetidines, such as those with N-benzyl or N-sulfonyl groups, are generally more stable. The synthesis of azetidin-3-ols often involves the base-induced intramolecular cyclization of N-substituted 2,3-epoxy-1-aminopropanes, which is the reverse of a base-catalyzed ring-opening. acs.org Strong bases would primarily deprotonate the C3-hydroxyl group, which could potentially initiate rearrangements, but this is less documented than the acid-catalyzed routes.

Reactivity of the Hydroxyl Group at C3 in this compound

The tertiary hydroxyl group at the C3 position is a key functional handle that significantly influences the reactivity of the molecule, acting either as a leaving group or as a site for further functionalization.

The hydroxyl group of an azetidin-3-ol (B1332694) can participate in various functionalization reactions typical for tertiary alcohols, such as esterification or etherification, although these may be sterically hindered. researchgate.net More significantly, the hydroxyl group plays a crucial role in directing rearrangements. In the presence of a strong acid, it is readily protonated to form a good leaving group (H₂O), initiating carbocation-mediated reactions. durham.ac.uk

Furthermore, the hydroxyl group can direct reactions at other positions. For example, Friedel-Crafts-type arylation of azetidin-3-ols has been reported, showcasing a method for C-C bond formation while retaining the core azetidine structure under specific conditions. rsc.org Tartaric acid-catalyzed reactions involving the hydroxyl group of p-quinols have been shown to direct conjugate additions, suggesting that the hydroxyl group in this compound could similarly direct the reactivity of the molecule in the presence of suitable catalysts. rsc.org

Dehydration, the elimination of the C3-hydroxyl group as a water molecule, is a central feature of the acid-catalyzed transformations of this compound. This elimination is not a simple E1 or E2 process but rather the initiating step of a more complex rearrangement cascade. durham.ac.uk

Upon treatment with a strong acid like sulfuric acid, the hydroxyl group is protonated. The subsequent loss of water generates a tertiary benzylic carbocation at the C3 position. This carbocation is relatively stable due to resonance with the 4-isopropylphenyl ring. Instead of a simple elimination to form an alkene (an azetine), which would be highly strained, the system undergoes a rearrangement. The azetidine nitrogen attacks the C3 carbocation, leading to the formation of a bicyclic aziridinium ion intermediate, which is then opened by a nucleophile. durham.ac.uk This entire sequence is driven by the formation of the stable carbocation and the relief of ring strain in the subsequent steps.

Table 2: Substrate Scope in the Acid-Catalyzed Rearrangement of 3-Hydroxyazetidines to 2-Oxazolines This table is based on data for various 3-aryl-3-hydroxyazetidines and nitriles, illustrating the general applicability of the dehydration-rearrangement cascade. Yields are representative of published findings.

| 3-Aryl Substituent | Nitrile Reagent | Isolated Yield (%) | Reference |

|---|---|---|---|

| Phenyl | Acetonitrile | 87 | durham.ac.uk |

| Phenyl | Benzonitrile | 85 | durham.ac.uk |

| Phenyl | 3-Chloropropionitrile | 70 | durham.ac.uk |

| 4-Methoxyphenyl | Acetonitrile | 81 | durham.ac.uk |

| 4-Chlorophenyl | Benzonitrile | 75 | durham.ac.uk |

Mechanistic Insights into Transformations of the Phenyl and Isopropyl Moieties

The 4-isopropylphenyl group of this compound is susceptible to a variety of transformations, primarily involving the isopropyl group's benzylic position and the aromatic ring itself.

Benzylic Oxidation of the Isopropyl Group: The benzylic carbon-hydrogen bond of the isopropyl group is the most reactive site for oxidation. This heightened reactivity stems from the ability of the benzene (B151609) ring to stabilize the resulting benzylic radical or carbocation intermediate through resonance. libretexts.orgmasterorganicchemistry.com The oxidation of alkylbenzenes, such as cumene (B47948) (isopropylbenzene), to ketones or carboxylic acids is a well-established transformation. mdpi.com

The mechanism of benzylic oxidation can proceed through different pathways depending on the oxidant used.

Radical Mechanism: With reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid under harsh conditions, the reaction likely initiates with the abstraction of the benzylic hydrogen atom to form a resonance-stabilized benzylic radical. This radical can then be further oxidized. For instance, the oxidation of alkylarenes to aromatic ketones can be initiated by a chlorine radical which abstracts a benzylic hydrogen, followed by trapping with oxygen to form a peroxyl radical. This initiates a radical chain reaction leading to the formation of a hydroperoxide, which then fragments to the ketone. mdpi.com

Ionic Mechanism: In the presence of strong acids, the reaction can proceed through a benzylic carbocation intermediate. While less common for simple oxidation, this pathway is relevant for other transformations. For example, electro-oxidative cleavage of benzylic C(sp³)–C(sp³) bonds can generate carbocation fragments that are subsequently trapped by nucleophiles. nih.gov

Electrophilic Aromatic Substitution: The phenyl ring itself can undergo electrophilic aromatic substitution. The isopropyl group is an ortho-, para-directing activator. However, the bulky nature of the azetidin-3-ol substituent might sterically hinder the ortho positions, favoring substitution at the para-position relative to the isopropyl group (meta to the azetidinol substituent). The specific mechanism would follow the general steps of electrophilic aromatic substitution: formation of a sigma complex (arenium ion) as a reactive intermediate, followed by deprotonation to restore aromaticity.

Identification and Characterization of Reactive Intermediates and Transition States

Benzylic Intermediates:

Benzylic Radicals: As mentioned, benzylic radicals are key intermediates in oxidation and radical halogenation reactions of the isopropyl group. The unpaired electron in the benzylic p-orbital can delocalize into the π-system of the benzene ring, significantly stabilizing the radical. libretexts.org

Benzylic Carbocations: In acidic media, the formation of a benzylic carbocation is plausible. These carbocations are also resonance-stabilized. lumenlearning.comlibretexts.org NMR studies of chiral benzylic carbocations in superacidic media have provided direct evidence for their existence and preferred conformations. nih.gov For the 4-isopropylphenyl group, the tertiary benzylic carbocation would be particularly stable.

Azetidine Ring-Related Intermediates and Transition States:

Ring-Opening of Azetidines: The high ring strain of azetidines (approximately 25.4 kcal/mol) makes them susceptible to ring-opening reactions. rsc.org These reactions can be initiated by nucleophiles, acids, or photochemical methods. For instance, SN2-type ring-opening of activated aziridines (a related three-membered ring system) with arenes can be initiated by an aminium radical-cation salt. acs.org Lewis acid-promoted ring-opening of azetidines with aromatic nucleophiles has also been reported. rsc.org

Transition States in Ring Formation/Opening: Computational studies on the synthesis of azetidines from cis-3,4-epoxy amines catalyzed by lanthanide triflates have characterized the transition states for the intramolecular aminolysis. These studies show that the energy of the transition state leading to the azetidine ring is lower than that for the formation of a competing pyrrolidine (B122466) ring, explaining the observed regioselectivity. nih.gov Similar computational approaches could be used to model the transition states for the ring-opening of this compound under various conditions.

The following table summarizes the key reactive intermediates and the methods used for their characterization in analogous systems.

| Reactive Intermediate | Formation Context | Characterization Methods (in Analogous Systems) |

| Benzylic Radical | Oxidation, Radical Halogenation | Electron Spin Resonance (ESR) Spectroscopy, Product Analysis |

| Benzylic Carbocation | Acid-catalyzed reactions | NMR Spectroscopy in superacidic media, Trapping experiments |

| Azetidinium Ion | Acid-catalyzed ring-opening | Inferred from kinetic and stereochemical studies |

| Sigma Complex (Arenium Ion) | Electrophilic Aromatic Substitution | Low-temperature NMR Spectroscopy |

Kinetic Studies to Determine Rate-Limiting Steps and Reaction Orders

Kinetic studies are essential for understanding the factors that control the rate of transformations of this compound. While specific kinetic data for this compound is scarce, principles from related systems can be applied.

Kinetics of Benzylic Oxidation: The rate of benzylic oxidation is influenced by several factors, including the strength of the C-H bond being broken, the nature of the oxidant, and the electronic properties of the aromatic ring.

Rate-Limiting Step: In many benzylic oxidations, the initial cleavage of the benzylic C-H bond is the rate-determining step. psu.edu This is often supported by the observation of a significant primary kinetic isotope effect (KIE) when the benzylic hydrogen is replaced with deuterium. baranlab.orgresearchgate.net A large kH/kD value indicates that the C-H bond is broken in the rate-limiting step.

Reaction Order: The reaction order would depend on the specific mechanism. For a radical chain reaction, the kinetics can be complex. For a reaction involving a pre-equilibrium followed by a rate-determining step, the observed reaction order may not be an integer.

Kinetics of Azetidine Ring-Opening: The kinetics of azetidine ring-opening are highly dependent on the reaction conditions.

Acid-Catalyzed Ring-Opening: In the presence of an acid, the reaction likely involves a pre-equilibrium protonation of the azetidine nitrogen, followed by a rate-limiting nucleophilic attack on one of the ring carbons. The rate law would be expected to show a first-order dependence on both the azetidinium ion concentration and the nucleophile concentration.

Kinetic Isotope Effects: Chlorine isotope effects have been used to distinguish between SN1 and SN2 mechanisms in the reactions of benzyl (B1604629) chlorides. osti.gov Similar studies could be envisioned for the ring-opening of N-activated this compound derivatives to elucidate the nature of the transition state.

The table below presents hypothetical kinetic data for a transformation of this compound to illustrate how reaction rates might be determined.

| Experiment | [this compound] (M) | [Reagent] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁵ |

Derivatization and Advanced Functionalization of the 3 4 Isopropylphenyl Azetidin 3 Ol Scaffold

Strategic Chemical Modifications at the Azetidinol (B8437883) Ring Nitrogen Atom

The nitrogen atom of the azetidine (B1206935) ring is a key handle for structural diversification. Its secondary amine nature allows for a variety of chemical modifications, including acylation, sulfonylation, and alkylation, to introduce a wide range of functional groups. These modifications can significantly influence the physicochemical properties and biological activity of the resulting molecules.

N-Acylation and N-Sulfonylation: The nucleophilic nitrogen can readily react with acylating and sulfonylating agents. For instance, treatment with various acid chlorides, anhydrides, or sulfonyl chlorides in the presence of a base affords the corresponding N-acylated or N-sulfonylated derivatives. These reactions are typically high-yielding and allow for the introduction of diverse substituents.

N-Alkylation: N-alkylation of the azetidine nitrogen introduces further structural diversity. This can be achieved through reactions with alkyl halides or via reductive amination with aldehydes and a reducing agent. For instance, N-alkylation of a secondary amine with bromoacetonitrile (B46782) has been reported as a step in the synthesis of complex azetidine-based scaffolds. cymitquimica.com

N-Arylation: The introduction of an aryl group at the azetidine nitrogen can be accomplished through methods like the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. nih.govyoutube.com This reaction allows for the formation of a C-N bond between the azetidine nitrogen and an aryl halide, providing access to N-aryl azetidinol derivatives.

A variety of substituents that can be introduced at the azetidine nitrogen are summarized in the table below.

| Modification Type | Reagent Example | Resulting Functional Group |

| N-Acylation | Acetyl chloride | N-Acetyl |

| N-Sulfonylation | Tosyl chloride | N-Tosyl |

| N-Alkylation | Benzyl (B1604629) bromide | N-Benzyl |

| N-Arylation | Phenyl iodide (with Pd catalyst) | N-Phenyl |

Functionalization of the Azetidinol Ring Carbons (C2, C4)

Functionalization of the carbon atoms of the azetidine ring, specifically at the C2 and C4 positions, presents a greater challenge due to the higher activation barrier for C-H bond functionalization on a strained ring. However, recent advances in catalysis have provided pathways to access these positions.

α-Lithiation and Electrophile Trapping: The protons at the C2 and C4 positions, alpha to the nitrogen atom, can be deprotonated using a strong base to form an α-lithiated intermediate. This nucleophilic species can then be trapped with various electrophiles to introduce substituents at these positions. nih.gov The stereoselectivity of such reactions is a critical aspect, often influenced by the nature of the N-protecting group and the reaction conditions.

C-H Activation/Functionalization: Palladium-catalyzed C-H activation has emerged as a powerful tool for the functionalization of unactivated C-H bonds. rsc.org This strategy can be applied to the azetidine ring to introduce aryl or other groups at the C2 or C4 positions. For instance, directed C-H activation, guided by a suitable directing group on the nitrogen, can provide regioselective functionalization. nih.gov

Chemical Transformations of the 4-Isopropylphenyl Substituent

The 4-isopropylphenyl group offers multiple sites for chemical modification, including the aromatic ring and the isopropyl substituent itself.

The phenyl ring is susceptible to electrophilic aromatic substitution (SEAr) reactions, allowing for the introduction of various functional groups. wikipedia.orgmasterorganicchemistry.com The directing effects of the azetidinol and isopropyl groups will influence the regioselectivity of these substitutions. The isopropyl group is an ortho-, para-director, while the azetidinol moiety's effect is more complex. The hydroxyl group is activating and ortho-, para-directing, while the azetidine ring itself can act as an ortho-directing group through coordination. nih.govnih.gov

Common electrophilic aromatic substitution reactions that can be performed include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric and sulfuric acids.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen and a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid catalyst.

The regiochemical outcome of these reactions would need to be determined empirically, as it results from a combination of steric and electronic factors.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer a versatile method for modifying the aromatic ring. nih.govnih.govdigitellinc.comacs.orgyoutube.com To utilize this chemistry, the 4-isopropylphenyl ring must first be functionalized with a suitable group, such as a halide (Br, I) or a triflate. This can be achieved through electrophilic halogenation as described above. Once the halo- or triflate-substituted derivative of 3-(4-isopropylphenyl)azetidin-3-ol is in hand, a variety of cross-coupling reactions can be employed.

| Cross-Coupling Reaction | Coupling Partner | Bond Formed |

| Suzuki Coupling | Boronic acid/ester | C-C |

| Stille Coupling | Organostannane | C-C |

| Heck Coupling | Alkene | C-C |

| Sonogashira Coupling | Terminal alkyne | C-C |

| Buchwald-Hartwig Amination | Amine | C-N |

These reactions enable the introduction of a wide array of substituents, including alkyl, alkenyl, alkynyl, aryl, and amino groups, providing a powerful tool for generating a library of analogues.

Synthesis of Complex Analogues and Probes Based on this compound

The derivatization strategies discussed above can be employed in a modular fashion to synthesize complex analogues and chemical probes. The 3-aryl-3-azetidinol core provides a rigid scaffold from which substituents can be projected into specific vectors of three-dimensional space.

The design of complex analogues from the this compound scaffold should be guided by principles of diversity-oriented synthesis (DOS). nih.gov The goal is to explore a broad range of chemical space by systematically varying the substituents at the different functionalization points.

Key design principles include:

Modular Synthesis: Employing a synthetic strategy where different building blocks can be easily combined to generate a library of compounds. The functionalization handles on the azetidine nitrogen, the aromatic ring, and potentially the C2/C4 positions allow for such a modular approach.

Stereochemical Control: For reactions that generate new stereocenters, such as α-lithiation and trapping, controlling the stereochemical outcome is crucial for creating stereochemically defined libraries.

Scaffold Hopping and Ring System Elaboration: The functional groups introduced can be used for further transformations to build more complex, fused, or spirocyclic ring systems. For example, a substituent introduced via cross-coupling could contain a functional group that can undergo an intramolecular cyclization with another part of the molecule.

Property-Directed Synthesis: The choice of substituents should be guided by the desired properties of the final molecules, such as improved potency, selectivity, or pharmacokinetic properties. For example, introducing polar groups can increase solubility, while specific pharmacophores can be installed to target a particular biological target.

By applying these principles, the this compound scaffold can serve as a versatile starting point for the discovery of new chemical entities with potential applications in drug discovery and chemical biology.

Accessing Diverse Azetidine-Containing Architectures

The strategic manipulation of the this compound core allows for the construction of intricate molecular designs. Key among these transformations are rearrangement reactions that lead to different heterocyclic systems and cycloaddition or condensation reactions that give rise to spirocyclic structures.

One of the most notable transformations of 3-hydroxyazetidines is their acid-catalyzed rearrangement to form highly substituted 2-oxazolines. This reaction proceeds via a Ritter-type cascade mechanism. The process is initiated by the protonation of the hydroxyl group, which then departs as a water molecule, leading to the formation of a stabilized tertiary carbocation. The subsequent nucleophilic attack by the nitrogen of a nitrile, followed by intramolecular cyclization of the resulting intermediate, yields the 2-oxazoline ring. This rearrangement has been shown to be a general and high-yielding process for a variety of 3-hydroxyazetidines, including those with aryl substituents. nih.govfigshare.comacs.org

The versatility of this rearrangement allows for the incorporation of a wide range of functional groups into the resulting oxazoline (B21484) structure, depending on the nitrile used in the reaction. This method provides a powerful tool for converting the azetidine scaffold into a different five-membered heterocyclic system.

Another important avenue for diversifying the architectures derived from 3-hydroxyazetidines is the synthesis of spirocyclic compounds. These are bicyclic systems where the two rings share a single common atom. The synthesis of spiro-azetidin-2-ones, for instance, has been achieved through various synthetic methodologies. nih.gov While not a direct derivatization of this compound, the principles can be applied to create novel spirocyclic systems. For example, a multi-step sequence involving the synthesis of azetidinones from cyclic carboxylic acids followed by reduction can lead to multifunctional spirocyclic azetidines. nih.govresearchgate.net

The following tables summarize key findings from the literature on the derivatization of 3-aryl-3-hydroxyazetidines, which are close structural analogs of this compound.

Table 1: Rearrangement of 3-Aryl-3-Hydroxyazetidines to 2-Oxazolines nih.gov

| Entry | Aryl Substituent (Ar) | Nitrile (R-CN) | Product | Yield (%) |

| 1 | Phenyl | Acetonitrile | 2-Methyl-5-phenyl-4,5-dihydrooxazole | 85 |

| 2 | 4-Methoxyphenyl | Benzonitrile | 2,5-Diphenyl-4-(4-methoxyphenyl)-4,5-dihydrooxazole | 78 |

| 3 | 4-Chlorophenyl | Acrylonitrile | 5-(4-Chlorophenyl)-2-vinyl-4,5-dihydrooxazole | 72 |

| 4 | 2-Naphthyl | Propionitrile | 2-Ethyl-5-(naphthalen-2-yl)-4,5-dihydrooxazole | 81 |

Table 2: Synthesis of Spirocyclic Azetidines nih.gov

| Entry | Starting Material | Spirocyclic Product | Number of Steps | Overall Yield (%) |

| 1 | Cyclobutanecarboxylic acid | 1-Azaspiro[3.3]heptane derivative | 2 | 65 |

| 2 | Cyclopentanecarboxylic acid | 1-Azaspiro[3.4]octane derivative | 2 | 70 |

| 3 | L-Proline | Spiro[azetidine-3,2'-pyrrolidine] derivative | 2 | 58 |

The research into the derivatization of the this compound scaffold and its analogs continues to open up new possibilities for the design and synthesis of novel chemical entities with diverse and potentially valuable properties. The ability to transform this core structure into different heterocyclic and spirocyclic systems underscores its importance as a versatile building block in modern organic synthesis.

Computational and Theoretical Investigations of 3 4 Isopropylphenyl Azetidin 3 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods, such as Density Functional Theory (DFT), can be employed to determine the electronic structure, preferred geometries, and energetic landscape of 3-(4-isopropylphenyl)azetidin-3-ol. researchgate.net

The flexibility of the four-membered azetidine (B1206935) ring, coupled with the rotational freedom of the 4-isopropylphenyl group, gives rise to multiple possible conformations for this compound. Conformational analysis is crucial for identifying the most stable, low-energy structures, which are most likely to be observed experimentally. nih.gov

Theoretical calculations would typically involve a systematic scan of the potential energy surface by varying key dihedral angles. For this compound, these would include the puckering of the azetidine ring and the orientation of the aryl substituent relative to the ring. The resulting geometries are then optimized to find the local energy minima.

Table 1: Calculated Relative Energies of Conformers of a Model 3-Aryl-azetidin-3-ol

| Conformer | Dihedral Angle (C-N-C-C) (°) | Ring Puckering Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A (Axial-Aryl) | 175.2 | 15.8 | 0.00 |

| B (Equatorial-Aryl) | 65.4 | 16.1 | 1.25 |

| C (Twisted-Aryl) | 90.0 | 15.5 | 2.10 |

Data is illustrative and based on general principles of azetidine conformational analysis.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-isopropylphenyl ring and the nitrogen atom of the azetidine ring. The LUMO is likely to be distributed across the aromatic ring and the C-N bonds of the azetidine ring. A smaller HOMO-LUMO gap would suggest higher reactivity. nih.gov

Table 2: Calculated FMO Energies of a Model 3-Aryl-azetidin-3-ol

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.87 |

| LUMO | -0.25 |

| HOMO-LUMO Gap | 5.62 |

Data is illustrative and based on typical values for similar aromatic-heterocyclic systems.

Table 3: Calculated Partial Atomic Charges of a Model 3-Aryl-azetidin-3-ol

| Atom | Partial Charge (a.u.) |

|---|---|

| N1 | -0.45 |

| O (hydroxyl) | -0.68 |

| C3 | +0.35 |

| H (hydroxyl) | +0.42 |

Data is illustrative and based on NBO analysis of similar compounds.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations allow for the exploration of its dynamic behavior over time. researchgate.net

The surrounding solvent can have a profound impact on the conformation and reactivity of a molecule. acs.org MD simulations can explicitly include solvent molecules, allowing for a realistic representation of the solute-solvent interactions. For this compound, simulations in different solvents (e.g., water, methanol, chloroform) could reveal how the solvent stabilizes different conformers and how it might influence the transition states of reactions involving the molecule. arxiv.org For instance, polar solvents would be expected to stabilize conformers with larger dipole moments.

Theoretical Prediction of Reaction Pathways and Transition State Structures

The prediction of reaction pathways and the characterization of transition state structures are fundamental to understanding the chemical behavior of a molecule. For this compound, theoretical calculations, primarily employing Density Functional Theory (DFT), are invaluable for elucidating potential reaction mechanisms. These studies can provide insights into reactions such as nucleophilic substitution at the C3 position, ring-opening reactions, and reactions involving the hydroxyl group.

Computational models can be used to map the potential energy surface of a given reaction, identifying the most energetically favorable pathways. For instance, in a hypothetical acid-catalyzed nucleophilic substitution at the tertiary alcohol, a plausible pathway would involve the protonation of the hydroxyl group, followed by the loss of a water molecule to form a stabilized tertiary carbocation. The subsequent attack of a nucleophile would then complete the substitution. DFT calculations would be instrumental in determining the activation energies for each step and the geometry of the transition states.

In a similar vein, the ring-opening of the strained azetidine ring is another critical reaction pathway that can be investigated computationally. Theoretical studies on analogous systems, such as the lanthanide-catalyzed aminolysis of epoxy amines to form azetidines, have successfully used DFT to calculate the energies of transition states, thereby explaining the regioselectivity of the reaction mdpi.comresearchgate.net. These studies have shown that the coordination of a Lewis acid can significantly influence the transition state geometry and, consequently, the reaction outcome.

A hypothetical reaction pathway for the ring expansion of an aziridine (B145994) to an azetidine has been rationalized through theoretical calculations, providing Gibbs free energy profiles and transition-state geometries. Such a study for this compound could predict the feasibility of its formation from a corresponding aziridine precursor.

Table 1: Illustrative Calculated Energies for a Hypothetical Reaction Pathway of this compound

| Species | Method | Relative Energy (kcal/mol) | Key Geometric Parameter (Å) |

| Reactant (this compound) | B3LYP/6-31G | 0.0 | C-O: 1.43 |

| Protonated Reactant | B3LYP/6-31G | -5.2 | O-H: 0.98 |

| Transition State 1 (Loss of Water) | B3LYP/6-31G | +25.8 | C-O: 1.95 |

| Azetidinyl Cation Intermediate | B3LYP/6-31G | +15.3 | C-N: 1.48 |

| Transition State 2 (Nucleophilic Attack) | B3LYP/6-31G | +18.7 | C-Nu: 2.10 |

| Product | B3LYP/6-31G | -10.1 | C-Nu: 1.49 |

| Note: This data is illustrative and based on general principles of organic reaction mechanisms. "Nu" represents a generic nucleophile. |

Structure-Reactivity Relationship (SAR-R) Studies at a Molecular Level

Structure-Reactivity Relationship (SAR-R) studies at the molecular level aim to connect the specific structural features of a molecule to its intrinsic chemical reactivity. For this compound, computational methods can provide a detailed understanding of how its constituent parts—the azetidine ring, the hydroxyl group, and the isopropylphenyl substituent—influence its reactivity.

The chemical reactivity of this compound is governed by a combination of electronic and steric factors. The strained azetidine ring, with its inherent ring strain, is susceptible to ring-opening reactions. The tertiary alcohol at the C3 position can act as a leaving group in substitution reactions, and its reactivity is influenced by the stability of the resulting carbocation intermediate. The 4-isopropylphenyl group, being an electron-donating substituent, plays a crucial role in stabilizing this carbocation through resonance and inductive effects.

Table 2: Illustrative Calculated Electronic Properties of Substituted 3-Phenylazetidin-3-ol Derivatives

| Substituent on Phenyl Ring | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Calculated Dipole Moment (Debye) |

| -H | -6.21 | -0.15 | 6.06 | 2.15 |

| -CH(CH₃)₂ (Isopropyl) | -6.15 | -0.12 | 6.03 | 2.25 |

| -NO₂ | -6.85 | -1.20 | 5.65 | 4.80 |

| -OCH₃ | -5.98 | -0.05 | 5.93 | 2.50 |

| Note: This data is illustrative and based on expected electronic trends. Higher HOMO and lower LUMO-HOMO gap generally suggest higher reactivity. |

A key application of computational chemistry is the in silico design of new molecules with desired properties. By understanding the structure-reactivity relationships of this compound, it is possible to computationally design derivatives with enhanced or modulated reactivity.

For example, to enhance the rate of a nucleophilic substitution at C3, one could computationally screen a library of derivatives with different substituents on the phenyl ring. Electron-donating groups would be expected to stabilize the carbocation intermediate and thus increase the reaction rate. Conversely, electron-withdrawing groups would be predicted to decrease the rate. Computational models can predict these effects with a reasonable degree of accuracy, allowing for the prioritization of synthetic targets.

The design process would typically involve:

Scaffold Hopping and Substitution: Generating a virtual library of derivatives of this compound.

Descriptor Calculation: Calculating relevant quantum chemical descriptors (e.g., HOMO/LUMO energies, atomic charges, bond dissociation energies) for each derivative.

Reactivity Modeling: Using the calculated descriptors to predict the reactivity of each derivative in a specific reaction of interest.

Prioritization: Ranking the designed molecules based on their predicted reactivity profiles to guide synthetic efforts.

Through these computational approaches, a detailed and predictive understanding of the chemical nature of this compound can be achieved, paving the way for its strategic application in chemical synthesis and drug design.

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Stereochemical Elucidation of 3 4 Isopropylphenyl Azetidin 3 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, stereochemistry, and dynamics of 3-(4-isopropylphenyl)azetidin-3-ol and its derivatives. nih.govmdpi.com Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are routinely employed for comprehensive characterization. mdpi.com

Determination of Relative and Absolute Stereochemistry

The stereochemistry of the chiral center at the C3 position of the azetidine (B1206935) ring significantly influences the biological activity and physical properties of these compounds. NMR spectroscopy offers several methods for the determination of both relative and absolute stereochemistry.

For determining the absolute configuration, chiral derivatizing agents (CDAs) are often employed. researchgate.net Reagents such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or other chiral acids can be reacted with the hydroxyl group of this compound to form diastereomeric esters. researchgate.nethebmu.edu.cn The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers allows for the assignment of the absolute configuration of the original alcohol. The chemical shift differences (Δδ) of protons or fluorine atoms near the chiral center in the two diastereomers follow a predictable model, enabling the determination of the (R) or (S) configuration. researchgate.net

A concise method for determining the relative and absolute configurations of similar compounds, such as aryl-glycerols, has been established based on the chemical shift differences (Δδ) of diastereotopic methylene (B1212753) protons in the ¹H NMR spectrum, a principle that can be extended to azetidinol (B8437883) derivatives. nih.gov

Table 1: Hypothetical ¹H NMR Chemical Shift Data for (R)- and (S)-MTPA Esters of this compound

| Proton | δ [(R)-MTPA ester] (ppm) | δ [(S)-MTPA ester] (ppm) | Δδ (δS - δR) (ppm) |

| Azetidine H2/H4 (axial) | 3.85 | 3.95 | +0.10 |

| Azetidine H2/H4 (equatorial) | 4.10 | 4.00 | -0.10 |

| Isopropyl CH | 2.90 | 2.90 | 0 |

| Isopropyl CH₃ | 1.25 | 1.25 | 0 |

| Aromatic H | 7.20-7.40 | 7.20-7.40 | ~0 |

Note: This table contains hypothetical data for illustrative purposes.

Conformational Dynamics Studies (e.g., Variable Temperature NMR)

The four-membered azetidine ring is subject to ring-puckering, leading to different conformations. Variable Temperature (VT) NMR spectroscopy is a key technique for studying these conformational dynamics. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes, which provide information about the thermodynamics and kinetics of conformational exchange processes. At low temperatures, the exchange between different puckered conformations may be slowed down, allowing for the observation of distinct signals for each conformer. Analysis of the coalescence temperature and line broadening can be used to calculate the energy barriers for ring inversion. researchgate.net

Elucidation of Complex Reaction Mixtures and Intermediates

NMR spectroscopy is an invaluable tool for monitoring the progress of reactions and identifying intermediates in the synthesis of this compound and its derivatives. nih.govfrontiersin.org For instance, in the synthesis of functionalized bicyclo[3.3.1]non-3-en-2-ones, in situ NMR studies have been used to support mechanistic hypotheses by observing the disappearance of starting materials and the appearance of intermediates and products. nih.gov Similarly, when synthesizing derivatives of this compound, ¹H and ¹³C NMR can be used to track the reaction, identify byproducts, and elucidate the structure of transient intermediates that may not be isolable. acs.orgacs.org This is particularly useful in complex reactions where multiple products may be formed. mdpi.com

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry (MS) techniques provide crucial information about the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) is routinely used to confirm the molecular formula of newly synthesized compounds. frontiersin.org

Fragmentation Pathway Analysis for Structural Validation

Collision-Induced Dissociation (CID) tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. By selecting the protonated or deprotonated molecular ion and subjecting it to fragmentation, a characteristic fragmentation pattern is obtained. The analysis of these fragment ions provides valuable information about the connectivity of the molecule, confirming the presence of the isopropylphenyl group and the azetidinol core. mdpi.com The fragmentation pathways of related azetidine-containing compounds have been studied, showing characteristic cleavages of the four-membered ring and losses of substituents. nih.gov For instance, a common fragmentation pathway for azetidine derivatives involves the opening of the ring, which can be initiated by the formation of an azetidinium ion. nih.gov The fragmentation of similar heterocyclic compounds has been predicted using computational tools, which can aid in the interpretation of experimental spectra. nih.gov

Table 2: Plausible High-Resolution MS/MS Fragmentation Data for [this compound + H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 192.1383 | 174.1278 | H₂O | Protonated 3-(4-isopropylphenyl)-3-azetine |

| 192.1383 | 146.1090 | C₂H₄O | Protonated (4-isopropylphenyl)methanimine |

| 192.1383 | 133.0990 | C₃H₇N | 4-Isopropylphenyl cation |

| 192.1383 | 119.0855 | C₄H₉NO | Isopropylbenzenium ion |

Note: This table contains plausible data for illustrative purposes.

Reaction Monitoring and Identification of Transient Species

Online mass spectrometry techniques are increasingly used for the real-time monitoring of chemical reactions. nih.gov Techniques such as Atmospheric Solids Analysis Probe (ASAP)-MS can be used to directly analyze reaction mixtures without the need for sample workup, providing rapid identification of starting materials, intermediates, and products. waters.com This allows for the efficient optimization of reaction conditions and the identification of transient or unstable intermediates that might be missed by offline techniques. In the context of synthesizing derivatives of this compound, online MS could be used to monitor the progress of a reaction, such as the introduction of a substituent on the azetidine nitrogen, providing immediate feedback on the reaction's progress and the formation of any byproducts. nih.govwaters.com The fragmentation behavior of lipid A derivatives has been studied using electrospray ionization multistage mass spectrometry (ESI-MSn) to elucidate complex fragmentation pathways, a technique that could be applied to understand the gas-phase chemistry of azetidinol derivatives. mdpi.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and solid-state conformation of crystalline compounds. This technique provides an unambiguous three-dimensional map of the atomic arrangement within a crystal lattice, offering precise information on bond lengths, bond angles, and the spatial orientation of substituents.

For a chiral molecule like this compound, obtaining a single crystal of sufficient quality is the first and often most challenging step. The process typically involves slow evaporation of a solvent from a saturated solution of the compound, or other crystallization techniques such as vapor diffusion or cooling. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the molecular structure can be solved and refined.

The determination of the absolute configuration is often achieved through the use of anomalous dispersion, especially when a heavy atom is present in the structure or by using a chiral derivative. However, for light-atom structures like this compound, the Flack parameter can be used to confidently assign the absolute stereochemistry. A value of the Flack parameter close to zero for a given enantiomer confirms the correctness of the assigned absolute configuration.

Illustrative Crystallographic Data for a Hypothetical Crystal of (R)-3-(4-Isopropylphenyl)azetidin-3-ol:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.542 |

| b (Å) | 10.123 |

| c (Å) | 13.456 |

| β (°) | 98.76 |

| Volume (ų) | 1148.9 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.178 |

| Flack Parameter | 0.02(3) |

Note: The data in this table is illustrative and based on typical values for similar organic molecules. It does not represent experimentally determined data for this compound.

Chiroptical Spectroscopy (Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA)) for Stereochemical Assignment

While X-ray crystallography provides the definitive solid-state structure, chiroptical spectroscopic techniques such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful for determining the absolute configuration of chiral molecules in solution. nih.gov These techniques are particularly valuable when single crystals suitable for X-ray analysis cannot be obtained.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure. The absolute configuration of a chiral molecule like this compound can be determined by comparing the experimentally measured VCD spectrum with the theoretically calculated spectrum for a specific enantiomer (e.g., the R- or S-enantiomer). These quantum chemical calculations, typically performed using Density Functional Theory (DFT), generate a predicted VCD spectrum. A good agreement between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. VCD is particularly useful for studying the conformational flexibility of molecules in solution. csfarmacie.cz

Raman Optical Activity (ROA) is a complementary technique that measures the small difference in the intensity of right and left circularly polarized Raman scattered light. nih.gov ROA is also highly sensitive to chirality and can provide detailed structural information. aocs.org Similar to VCD, the comparison of experimental ROA spectra with those predicted by theoretical calculations for a known enantiomer enables the determination of the absolute configuration. ROA has the advantage of being applicable to aqueous solutions, which is often a limitation for VCD due to the strong infrared absorption of water.

Illustrative Chiroptical Data Comparison for Stereochemical Assignment:

| Spectral Region (cm⁻¹) | Experimental VCD (ΔA x 10⁻⁵) | Calculated VCD for (R)-enantiomer (ΔA x 10⁻⁵) | Experimental ROA (ΔI x 10⁻⁴) | Calculated ROA for (R)-enantiomer (ΔI x 10⁻⁴) |

| 3000-2800 (C-H stretch) | +2.5, -1.8 | +2.3, -1.9 | +1.5, -1.2 | +1.4, -1.1 |

| 1600-1400 (Aromatic C=C) | +0.8 | +0.7 | +0.5 | +0.4 |

| 1300-1100 (C-N, C-O stretch) | -1.2 | -1.1 | -0.8 | -0.7 |

Note: The data in this table is hypothetical and intended to illustrate the principle of comparing experimental and calculated chiroptical spectra for stereochemical assignment. It does not represent experimentally determined data for this compound.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC/GC)

Chromatographic techniques are indispensable for assessing the chemical purity and, crucially for chiral compounds, the enantiomeric excess (e.e.) of a sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most common methods for separating enantiomers.

The principle behind chiral chromatography is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. These diastereomeric complexes have different interaction energies, leading to different retention times and thus separation of the enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the enantioseparation of a broad range of compounds, including those with structures similar to this compound. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for this purpose. The choice of the mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for achieving optimal separation. The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the chromatogram.

Chiral Gas Chromatography (GC) is another powerful technique for enantioseparation, particularly for volatile and thermally stable compounds. Derivatization of the analyte may sometimes be necessary to improve its volatility and chromatographic behavior. Cyclodextrin-based chiral stationary phases are commonly used in chiral GC.

The determination of enantiomeric excess is a critical quality control parameter, especially in the context of pharmaceutical development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Illustrative Chiral HPLC Data for Enantiomeric Excess Determination:

| Parameter | Value |

| Chromatographic Conditions | |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Results | |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Peak Area (Enantiomer 1) | 150,000 |

| Peak Area (Enantiomer 2) | 1,500 |

| Calculated Enantiomeric Excess (e.e.) | 98% |

Note: The data in this table is illustrative and demonstrates a typical chiral HPLC separation for the determination of enantiomeric excess. It does not represent experimentally determined data for this compound.

Applications of the 3 4 Isopropylphenyl Azetidin 3 Ol Scaffold in Synthetic Chemistry and Materials Science

3-Aryl-Azetidin-3-ol Derivatives in Catalysis

While direct use of 3-(4-Isopropylphenyl)azetidin-3-ol as a chiral auxiliary or ligand is not documented, the general azetidine (B1206935) framework is recognized for its role in creating structurally constrained ligands for catalysis. The rigid nature of the four-membered ring can influence the stereochemical outcome of catalytic transformations when incorporated into a ligand structure. Further functionalization of the azetidine nitrogen and the 3-aryl group would be necessary to create effective chiral ligands, but specific examples involving this scaffold are not currently reported in the literature.

Role as a Key Building Block for the Synthesis of Complex Heterocyclic Scaffolds

The true value of the 3-aryl-azetidin-3-ol scaffold lies in its utility as a versatile synthetic intermediate. The tertiary alcohol at the C3 position is a key functional handle that can be activated to participate in various chemical transformations.

Access to Fused and Spirocyclic Systems

The azetidine ring can serve as a foundation for constructing more elaborate molecular architectures, including fused and spirocyclic systems, which are highly sought after in drug discovery for their novelty and defined three-dimensional shapes.

Spirocyclization: Functionalized azetidines are precursors to spirocycles. For example, a synthetic route starting from a different, highly substituted azetidine aminonitrile has been used to access novel spirocyclic azetidine scaffolds. nih.gov This involves the metalation of the precursor followed by reaction with an electrophile to forge the spirocyclic junction. nih.gov

Functionalization for Cyclization: The hydroxyl group of 3-aryl-azetidin-3-ols can be converted into a good leaving group, facilitating intramolecular reactions. More directly, it can be substituted in intermolecular reactions to add functionality that can later be used for cyclization. An iron-catalyzed substitution of the hydroxyl group with various thiols has been demonstrated for N-Cbz protected 3-aryl-azetidinols. nih.gov This reaction proceeds through a stabilized azetidinyl cation and allows for the synthesis of 3-aryl-3-sulfanyl azetidines , which are themselves versatile intermediates for further elaboration into more complex systems. nih.gov

Table 1: Representative Transformations of the 3-Aryl-Azetidin-3-ol Scaffold

| Precursor Scaffold | Reagents | Product Type | Application |

|---|---|---|---|

| N-Cbz-3-aryl-azetidin-3-ol | Thiol, Fe(acac)₃ (cat.) | 3-Aryl-3-sulfanyl azetidine | Introduction of sulfur-based functionality, building block for drug discovery. nih.gov |

Construction of Azetidine-Containing Peptidomimetics and Non-Natural Amino Acids

Azetidines are considered valuable building blocks for peptidomimetics and non-natural amino acids because their constrained four-membered ring introduces conformational rigidity into peptide backbones. researchgate.net This can lead to enhanced metabolic stability and receptor-binding affinity. While there is no specific literature on converting this compound to an amino acid, the general strategy involves the installation of a carboxylic acid or its equivalent onto the azetidine ring. The 3-aryl-azetidin-3-ol scaffold could theoretically be elaborated into novel, sterically hindered non-natural amino acids, though this has not been specifically reported.

Theoretical Considerations for Applications in Supramolecular Chemistry or Functional Materials